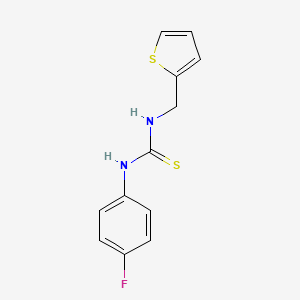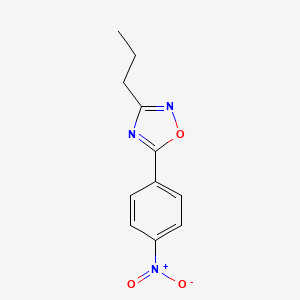
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea, also known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the development of cancer and diabetes, respectively. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. This compound also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various areas of research. However, this compound has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential side effects of this compound and its safety for use in clinical applications. Further studies could also be conducted to investigate the potential therapeutic applications of this compound in other areas of research, such as cardiovascular disease and autoimmune diseases. Overall, this compound has significant potential for use in various areas of research and could lead to the development of new therapeutic agents.
Méthodes De Synthèse
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-fluoroaniline with 2-thienylmethyl isothiocyanate. This reaction results in the formation of this compound, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 4-fluoroaniline with thiosemicarbazide and the reaction of 4-fluoronitrobenzene with 2-thienylmethylamine.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various areas of research. It has been found to exhibit anti-tumor activity, anti-inflammatory activity, and anti-diabetic activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKYZNPULHCTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)


![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)


![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)